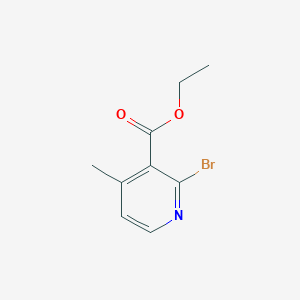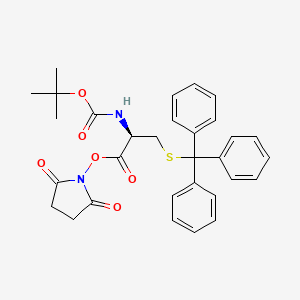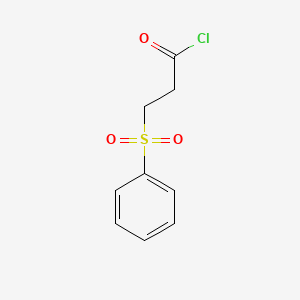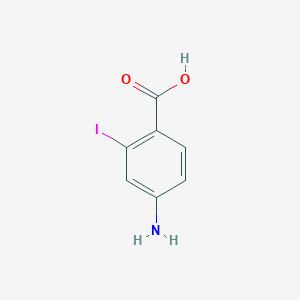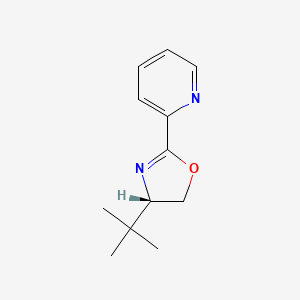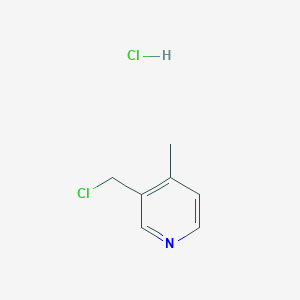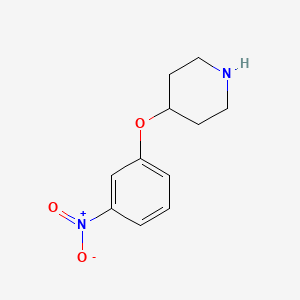
4-(3-Nitrophenoxy)piperidine
Vue d'ensemble
Description
The compound "4-(3-Nitrophenoxy)piperidine" is not directly mentioned in the provided papers, but it is related to the chemical structures and reactions discussed within them. The papers focus on various piperidine derivatives and their chemical properties, reactions, and crystal structures. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many chemical compounds, including pharmaceuticals.
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in several studies. For instance, the synthesis of 4-nitrophenyl-1-piperidinostyrene and its reactivity with aromatic diazonium salts to afford arylhydrazonal derivatives is discussed . Additionally, piperidine-mediated reactions of 2-acylphenols with 4-nitrobenzaldehydes to produce 3-benzofuranones are described, highlighting the influence of the 4-nitro group on the regioselectivity of the products .
Molecular Structure Analysis
The molecular structures of piperidine derivatives are characterized in several papers. For example, the crystal structures of two salts from piperidine with naphthalene-1,5-disulfonic acid and 4-nitrophthalic acid are described, showing the importance of hydrogen bonding and other non-covalent interactions in the crystal packing . Another study reports on the crystal structure of a 1:1 complex of 1-piperidineacetic acid with 2,6-dichloro-4-nitrophenol, providing insights into the hydrogen bonding and electrostatic interactions within the crystal lattice .
Chemical Reactions Analysis
The reactivity of piperidine derivatives with various reagents leads to the formation of different chemical structures. For instance, the reaction of 4-nitrophenyl-1-piperidinostyrene with hydroxylamine hydrochloride produces oxadiazole and 1,2,3-triazole derivatives . The cooperative hydrogen bonding between piperidine-ethanol and 2,6-dichloro-4-nitrophenol is also studied, revealing the formation of hydrogen-bonded complexes with distinct spectroscopic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are explored through experimental and theoretical methods. The crystal and molecular structure of the 1:1 complex of 1-piperidineacetic acid with 2,6-dichloro-4-nitrophenol is studied using X-ray diffraction and B3LYP calculation, revealing details about the hydrogen bonding and crystal lattice . Similarly, the synthesis, spectroscopic, and theoretical studies of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate provide insights into the charge delocalization and vibrational spectra of the compound .
Applications De Recherche Scientifique
Anticancer Applications
- Scientific Field: Pharmacology, Oncology
- Summary of Application: Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
- Results or Outcomes: These compounds have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., leading to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Physiological Effects
- Scientific Field: Pharmacology
- Summary of Application: Piperine, a piperidine alkaloid, has been reported to have remarkable pharmacological properties. Its use in some pathological conditions of CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective have been reported .
- Results or Outcomes: Piperine has shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities that fit its appropriate use in pathological conditions of CNS, CVS, GIT dysfunctions, bone, and various other physiological activities .
Antiviral Applications
- Scientific Field: Pharmacology, Virology
- Summary of Application: Piperidine derivatives have been utilized in the development of antiviral drugs . These compounds can interfere with the life cycle of the virus, inhibiting its ability to infect host cells .
- Results or Outcomes: The use of piperidine derivatives in antiviral drugs has shown promising results in inhibiting viral infections .
Antimalarial Applications
- Scientific Field: Pharmacology, Parasitology
- Summary of Application: Piperidine derivatives have also been used in the development of antimalarial drugs . These compounds can interfere with the life cycle of the malaria parasite, inhibiting its ability to infect and multiply within host cells .
- Results or Outcomes: The use of piperidine derivatives in antimalarial drugs has shown promising results in inhibiting malaria infections .
Antimicrobial Applications
- Scientific Field: Pharmacology, Microbiology
- Summary of Application: Piperidine derivatives have been used in the development of antimicrobial drugs . These compounds can interfere with the life cycle of the microorganism, inhibiting its ability to infect and multiply within host cells .
- Results or Outcomes: The use of piperidine derivatives in antimicrobial drugs has shown promising results in inhibiting microbial infections .
Antifungal Applications
- Scientific Field: Pharmacology, Mycology
- Summary of Application: Piperidine derivatives have also been used in the development of antifungal drugs . These compounds can interfere with the life cycle of the fungus, inhibiting its ability to infect and multiply within host cells .
- Results or Outcomes: The use of piperidine derivatives in antifungal drugs has shown promising results in inhibiting fungal infections .
Safety And Hazards
The safety information for 4-(3-Nitrophenoxy)piperidine indicates that it is dangerous . It has hazard statements H302, H312, H315, H318, H332, H335, which indicate that it is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-(3-nitrophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10/h1-3,8,10,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSNPUXOGNMBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562898 | |
| Record name | 4-(3-Nitrophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenoxy)piperidine | |
CAS RN |
586412-89-7 | |
| Record name | 4-(3-Nitrophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586412-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Nitrophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






